Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura

Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1591827-38-1) is a halogenated 1,6-dihydropyridazin-3(2H)-one derivative bearing a bromine atom at the 5-position, a keto group at the 6-position, and a methyl ester at the 3-position of the pyridazine ring. Its molecular formula is C₆H₅BrN₂O₃ with a molecular weight of 233.02 g/mol.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
Cat. No. B12503692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=O)C(=C1)Br
InChIInChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10)
InChIKeyQMFWQVODXGJTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1591827-38-1) is a halogenated 1,6-dihydropyridazin-3(2H)-one derivative bearing a bromine atom at the 5-position, a keto group at the 6-position, and a methyl ester at the 3-position of the pyridazine ring . Its molecular formula is C₆H₅BrN₂O₃ with a molecular weight of 233.02 g/mol . The compound is commercially available from multiple suppliers, including BLDpharm, MolCore, and ABCR, with purity specifications ranging from ≥95% to NLT 98%, and is classified as a building block and advanced pharmaceutical intermediate . As a member of the pyridazinone family, this scaffold is recognized as a privileged pharmacophore with documented applications across anti-inflammatory, anti-HIV, kinase inhibition, and cardiovascular research programs [1].

Why Methyl 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate Cannot Be Replaced by Its Chloro, Unsubstituted, or Ethyl Ester Analogs


Within the 6-oxo-1,6-dihydropyridazine-3-carboxylate series, the identity of the halogen at position 5 and the ester at position 3 fundamentally determines downstream synthetic utility and pharmacological outcomes. The C5-bromo substituent provides a kinetically distinct oxidative addition handle for palladium-catalyzed cross-coupling that is absent in the unsubstituted parent (CAS 63001-30-9) and operates with a reactivity advantage of approximately 7.5 kcal/mol lower bond dissociation energy compared to the C5-chloro analog (CAS 1591827-52-9) [1]. Furthermore, the methyl ester imparts a computed XLogP3 of 0.5, representing a meaningful lipophilicity shift from the parent compound (XLogP3 = −0.4) that influences partitioning behavior in both synthetic and biological contexts [2]. These differences are not cosmetic—they dictate which coupling conditions succeed, which pharmacophores can be accessed, and ultimately whether a synthetic route or screening campaign yields actionable results.

Quantitative Differentiation Evidence for Methyl 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate Versus Closest Analogs


C5-Bromo vs. C5-Chloro: ~7.5 kcal/mol Lower C–X Bond Dissociation Energy Drives Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Coupling

The C5-bromo substituent in the target compound presents a fundamentally more reactive handle for palladium-catalyzed cross-coupling than the C5-chloro substituent in the direct analog Methyl 5-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1591827-52-9). Computational analysis across halo-heterocycles demonstrates that C–Cl bond dissociation energies are, on average, 7.55 ± 0.42 kcal/mol higher than corresponding C–Br BDEs, a difference that translates directly into faster oxidative addition with Pd(0) catalysts [1]. This intrinsic reactivity hierarchy (I > Br > Cl) is experimentally validated in the pyridazine series: Suzuki reaction on 4-bromo-6-chloro-3-phenylpyridazine proceeds with complete chemoselectivity at the C–Br position, leaving the C–Cl bond intact [2].

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura Oxidative addition Pyridazine functionalization

The 5-Bromo-6-oxo-1,6-dihydropyridazine Scaffold Delivers Sub-10 nM HIV-1 Reverse Transcriptase Inhibition When Incorporated into an NNRTI Pharmacophore

The 5-bromo-6-oxo-1,6-dihydropyridazin-3-ylmethyl moiety is a critical structural component of a potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). In the compound 3-((1-((5-bromo-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)-5-chlorobenzonitrile (US10189831, Example 90; US9718819), the pyridazinone fragment contributed to an IC₅₀ of 6 nM against HIV-1 RT polymerase, measured using a heterodimeric nucleic acid substrate assay at pH 7.8, 25°C [1]. The unsubstituted or chloro analogs of this pyridazinone building block would lack either the requisite halogen for the key C–N alkylation step or would provide inferior reactivity in the fragment-coupling sequence, making the 5-bromo compound the structurally essential intermediate for this chemotype.

HIV-1 NNRTI Reverse transcriptase Antiviral drug discovery Pyridazinone pharmacophore

XLogP3 Comparison: 5-Bromo Substitution Shifts Lipophilicity by +0.9 Log Units Relative to the Unsubstituted Parent, Modulating Partitioning and Permeability

The introduction of bromine at the 5-position produces a substantial shift in computed lipophilicity compared to the unsubstituted parent compound Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9). The target bromo compound has a computed XLogP3 of 0.5 , while the parent compound lacking the halogen has an XLogP3 of −0.4 [1]. This ΔXLogP3 of +0.9 units represents a meaningful increase in membrane permeability potential, as compounds with XLogP3 < 0 often suffer from poor passive diffusion. In comparison, the 5-chloro analog (MW 188.57) would be expected to have an intermediate XLogP3 value closer to the parent, given the smaller van der Waals volume and lower polarizability of chlorine versus bromine.

Lipophilicity XLogP3 Physicochemical property Drug-likeness Permeability

Suzuki-Miyaura Coupling at C5: 65–98% Isolated Yields Demonstrated on Structurally Analogous 5-Bromo-pyridazin-3(2H)-one Systems

The synthetic utility of the 5-bromo substituent for Suzuki-Miyaura cross-coupling has been extensively validated on closely related pyridazin-3(2H)-one systems. Coelho et al. demonstrated that 5-bromo-6-phenyl-(2H)-pyridazin-3-one undergoes efficient Pd(PPh₃)₄-catalyzed Suzuki coupling with a range of aryl and heteroaryl boronic acids, delivering 5-arylated products in 65–93% isolated yields; the N-methyl-protected analog achieved 95–98% yield under the same conditions . Similarly, Ravina et al. reported successful Suzuki arylation of 5-bromo-2-methyl-6-phenylpyridazin-3(2H)-one with various aryl boronic acids [1]. These results establish the 5-bromo pyridazin-3(2H)-one position as a reliably productive coupling site, in contrast to the 5-chloro analogs which require more demanding catalytic systems and typically give lower yields [2].

Suzuki-Miyaura coupling C–C bond formation Pyridazinone arylation Synthetic methodology Building block utility

Three Orthogonal Reactive Handles (C5–Br, C6=O, C3–CO₂Me) Enable Sequential Derivatization Unavailable in the Unsubstituted Parent or Carboxylic Acid Analog

Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate possesses three chemically distinct reactive sites that can be addressed in a controlled, sequential manner: (i) the C5–Br bond for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), (ii) the C6=O carbonyl for tautomerization-dependent N-functionalization or O-alkylation, and (iii) the C3 methyl ester for hydrolysis to the carboxylic acid or transesterification . This orthogonal reactivity profile is absent in the unsubstituted parent Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9), which lacks a cross-coupling handle, and is partially compromised in the carboxylic acid analog 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 1781856-45-8), where the free acid may interfere with Pd-catalyzed reactions or require protecting group strategies . The morpholine displacement at C5 to generate Methyl 5-morpholino-6-oxo-1,6-dihydropyridazine-3-carboxylate—a precursor to kinase inhibitors—further exemplifies this orthogonal reactivity .

Orthogonal reactivity Sequential functionalization Synthetic handles Diversity-oriented synthesis

Procurement-Driven Application Scenarios for Methyl 5-Bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: HIV-1 NNRTI Lead Optimization Using the 5-Bromo-pyridazinone Pharmacophore

Research groups pursuing non-nucleoside reverse transcriptase inhibitors should procure this compound as the essential intermediate for constructing the pyridazinone-pyrimidinone ether chemotype exemplified in US10189831/US9718819. The C5-bromo substituent enables alkylation with the pyrimidinone fragment, and the resulting hybrid scaffold has produced compounds with IC₅₀ values as low as 4–6 nM against HIV-1 RT polymerase [1]. The 5-chloro analog cannot serve as a drop-in replacement due to inferior reactivity in the key fragment-coupling step, and the des-bromo parent lacks the requisite coupling handle entirely.

Synthetic Methodology: Diversity-Oriented Synthesis via Sequential C5, C6, and C3 Functionalization

Laboratories engaged in library synthesis or SAR exploration should prioritize this compound over the unsubstituted parent (CAS 63001-30-9) or the carboxylic acid analog (CAS 1781856-45-8) because it provides three orthogonal reactive handles. The C5–Br bond enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids in 65–98% yield , the C6 carbonyl supports N-functionalization, and the C3 methyl ester can be hydrolyzed to the acid or converted to amides—all achievable in a programmed sequence without protecting group interconversions.

Physicochemical Property Optimization: Halogen Scanning in Fragment-Based Drug Discovery

The +0.9 log unit increase in XLogP3 (from −0.4 for the parent to 0.5 for the bromo compound) makes this compound a valuable probe for assessing the impact of 5-position halogenation on membrane permeability and target binding [2]. Fragment screening campaigns that identify the 6-oxo-1,6-dihydropyridazine-3-carboxylate core as a hit should evaluate the 5-bromo derivative as the logical first expansion step, leveraging the bromine atom's capacity for both halogen bonding interactions and as a synthetic vector for further elaboration.

Kinase Inhibitor Development: C5-Functionalized Pyridazinones as ATP-Competitive Scaffolds

The pyridazinone core is a recognized ATP-mimetic scaffold in kinase drug discovery, and the 5-bromo substituent serves as the key diversification point for generating focused kinase inhibitor libraries. The compound's reaction with morpholine (DMF, 80°C) yields Methyl 5-morpholino-6-oxo-1,6-dihydropyridazine-3-carboxylate, a demonstrated precursor to kinase inhibitors . Procuring the bromo compound rather than the chloro analog ensures complete conversion under standard nucleophilic aromatic substitution conditions, avoiding the need for high-temperature or microwave-accelerated protocols that may be required for the less reactive chloro counterpart.

Quote Request

Request a Quote for Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.